N2,N2-diethylpyridine-2,6-diamine
Overview
Description
N2,N2-diethylpyridine-2,6-diamine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-diethylpyridine-2,6-diamine typically involves the alkylation of pyridine-2,6-diamine with ethyl halides. One common method is the reaction of pyridine-2,6-diamine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N2,N2-diethylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
N2,N2-diethylpyridine-2,6-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N2,N2-diethylpyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
N2,N2-dimethylpyridine-2,6-diamine: Similar structure but with methyl groups instead of ethyl groups.
N2,N2-diethylpyridine-2,3-diamine: Similar structure but with the diamine groups at positions 2 and 3 instead of 2 and 6.
Uniqueness
N2,N2-diethylpyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at positions 2 and 6 of the pyridine ring enhances its lipophilicity and alters its reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-N,6-N-diethylpyridine-2,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-12(4-2)9-7-5-6-8(10)11-9/h5-7H,3-4H2,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKWZLUOVMNNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867131-57-5 | |
Record name | N,N-DIETHYL 2,6-PYRIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UL6U9JVW5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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